molecular formula C5H7ClN2O2 B1590337 2-(1H-imidazol-1-yl)acetic acid hydrochloride CAS No. 87266-37-3

2-(1H-imidazol-1-yl)acetic acid hydrochloride

Cat. No.: B1590337
CAS No.: 87266-37-3
M. Wt: 162.57 g/mol
InChI Key: JKZJSYXGKHQHRA-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)acetic acid hydrochloride is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P338 + P351) .

Future Directions

While specific future directions for “2-(1H-imidazol-1-yl)acetic acid hydrochloride” are not mentioned in the search results, imidazole-containing compounds have a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs , suggesting potential future research directions in drug development.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)acetic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of imidazole derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-imidazol-1-yl)acetic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as an intermediate in the synthesis of important pharmaceuticals like zoledronic acid highlights its significance .

Properties

IUPAC Name

2-imidazol-1-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZJSYXGKHQHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516159
Record name (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87266-37-3
Record name (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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